Compound Description: 4-Nitro-N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamide, also known as VU-29, is a positive allosteric modulator (PAM) of the metabotropic glutamate receptor 5 (mGluR5) []. It enhances mGluR5 responses by acting at a site that overlaps with the binding site of 2-methyl-6-(phenylethynyl)pyridine (MPEP), a negative allosteric modulator of this receptor [].
Compound Description: N-{4-Chloro-2-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]phenyl}-2-hydroxybenzamide, referred to as CPPHA, is another PAM of mGluR5, and also demonstrates PAM activity at mGluR1 []. Unlike VU-29, CPPHA does not bind to the MPEP site on mGluR5, suggesting a distinct mechanism of action []. Studies suggest CPPHA acts at a novel allosteric site on both mGluR1 and mGluR5, offering a different approach to potentiate responses to activation of these receptors [].
Compound Description: Methyl 3-(2-quinolinylmethoxy)benzeneacetohydroxamate, also known as Wy-48,422, is a potent inhibitor of leukotriene D4 (LTD4) induced bronchoconstriction []. It exhibited an oral ED50 of 7.9 mg/kg in inhibiting LTD4-induced bronchoconstriction and also showed oral inhibition of ovalbumin-induced bronchoconstriction with an ED50 of 3.6 mg/kg []. In vitro, Wy-48,422 produced a pKB value of 6.08 against LTD4-induced contraction of isolated guinea pig trachea pretreated with indomethacin and 1-cysteine [].
Compound Description: N-[(4-Methylphenyl)sulfonyl]-3-(2-quinolinylmethoxy)-benzamide, designated as Wy-49,353, is a potent antagonist of LTD4 []. It demonstrated oral inhibition of both LTD4- and ovalbumin-induced bronchoconstriction with ED50s of 0.4 and 20.2 mg/kg, respectively []. In vitro, Wy-49,353 showed a pKB value of 7.78 against LTD4-induced contraction of isolated guinea pig trachea [].
Compound Description: 4-Chloro-N-(2-{[5-trifluoromethyl)-2-pyridyl]sulfonyl}ethyl)benzamide, known as GSK3787, is a peroxisome proliferator-activated receptor-β/δ (PPARβ/δ) antagonist []. GSK3787 effectively antagonizes PPARβ/δ in vivo and shows weak antagonism and agonism of PPARγ activity but no effect on PPARα activity [].
Compound Description: 4-[4-[(4′-Chloro[1,1′-biphenyl]-2-yl)methyl]-1-piperazinyl]-N-[[4-[[(1R)-3-(dimethylamino)-1-[(phenylthio)methyl]propyl]amino]-3-nitrophenyl]sulfonyl]benzamide (ABT-737) is a BH3-mimetic that neutralizes Bcl-2 and Bcl-xL, antiapoptotic proteins belonging to the B-cell lymphoma 2 (Bcl-2) family []. It plays a crucial role in revealing the dynamic regulation of Bcl-2 proteins in living cells [].
Compound Description: 4-(4-{[2-(4-Chlorophenyl)-4,4-dimethylcyclohex-1-en-1-yl]methyl}-1-piperazinyl)-N-[(4-{[(2R)-4-(4-morpholinyl)-1-(phenylsulfanyl)-2-butanyl]amino}-3-[(trifluoromethyl)sulfonyl]phenyl)sulfonyl] benzamide, known as Navitoclax, is an inhibitor targeting Bcl-2/Bcl-xL/Bcl-w, proteins involved in regulating apoptosis [].
Venetoclax (ABT-199)
Compound Description: Venetoclax (ABT-199) is a Bcl-2 protein inhibitor used for the treatment of hematologic malignancies [, ]. It features a complex structure that includes a benzamide moiety, a sulfonamide group, and a thioether linkage [, ]. Oxidation of Venetoclax can lead to the formation of two potential impurities: Venetoclax N-oxide (VNO) and Venetoclax hydroxylamine impurity (VHA) [].
Compound Description: This compound, known as M30, is a major metabolite of Venetoclax formed by nitro reduction, likely by gut bacteria []. It represents 13% of the administered dose of Venetoclax recovered in feces [].
Compound Description: This compound, designated M27, is another major metabolite of Venetoclax formed by oxidation at the 6 position of the cyclohexenyl ring followed by cyclization at the α-carbon of the piperazine ring []. It represents 12% of total drug-related material in circulation []. M27 is primarily formed by cytochrome P450 isoform 3A4 (CYP3A4) and is considered a disproportionate human metabolite [].
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.